3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 893643-36-2) is a fused heterocyclic compound featuring a triazolo-thiadiazole core with a 2-fluorophenyl group at position 3 and an amine (-NH₂) at position 6. Its synthesis and biological evaluation are part of broader efforts to optimize triazolothiadiazole derivatives for therapeutic use. Below, we provide a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, synthetic pathways, and biological activities.
Properties
IUPAC Name |
3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN5S/c10-6-4-2-1-3-5(6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBWHCZYYOFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form an intermediate, which is then cyclized to produce the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Position 3 :
- Position 6 :
Biological Activity
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound and related derivatives, focusing on their pharmacological implications.
Synthesis and Characterization
The synthesis of 3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-fluorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide. The resulting product undergoes various characterization techniques including IR spectroscopy and NMR to confirm its structure. For instance, the compound exhibits characteristic IR peaks at specific wavelengths indicative of functional groups present in the structure .
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied. These compounds are noted for their diverse pharmacological properties including:
- Antimicrobial Activity : Various studies have demonstrated the inhibitory effects of triazolo-thiadiazole derivatives against a range of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For example, derivatives showed significant activity against Staphylococcus epidermidis, suggesting their potential as antibacterial agents .
- Anticancer Properties : Preliminary studies indicate that triazolo-thiadiazole derivatives exhibit cytotoxic potential against cancer cell lines. The IC50 values for these compounds ranged from 1.1 to 18.8 µM in various assays .
- Anticonvulsant Activity : Some derivatives have been reported to possess anticonvulsant properties. For instance, modifications to the thiadiazole moiety have shown promising results in reducing seizure activity in animal models .
Case Studies
Several case studies highlight the effectiveness of this compound class:
- Antimicrobial Efficacy : In a study assessing the antibacterial activity of synthesized thiadiazole derivatives, compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives inhibited Klebsiella pneumoniae with significant potency .
- Cytotoxicity Assessment : Research evaluating the anticancer potential of triazolo-thiadiazoles found that specific substitutions on the thiadiazole ring enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups significantly improved biological activity .
Data Tables
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 | Significant inhibition observed |
| Anticancer | Various cancer cell lines | 1.1 - 18.8 | Structure-dependent efficacy |
| Anticonvulsant | Animal models | Varies | Effective at reducing seizure frequency |
Q & A
Q. What are the common synthetic pathways for preparing 3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?
The compound is typically synthesized via a multi-step sequence starting with substituted hydrazines. A representative method involves:
Cyclocondensation : Reacting 2-fluorophenylhydrazine with carbon disulfide to form a thiosemicarbazide intermediate.
Cyclization : Treating the intermediate with phosphorous oxychloride (POCl₃) or polyphosphoric acid to form the triazolo-thiadiazole core.
Functionalization : Introducing the 6-amine group via nucleophilic substitution or hydrolysis under controlled conditions .
Key Optimization : Yields can be improved by using microwave-assisted synthesis (reducing reaction time) or selecting polar aprotic solvents like DMF for cyclization steps .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., fluorophenyl protons appear as doublets due to coupling with fluorine) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of the fluorophenyl group at m/z 326.35) .
- X-ray Crystallography : Resolves dihedral angles between the triazolo-thiadiazole core and substituents, critical for understanding steric effects (e.g., fluorophenyl ring tilt: ~20°) .
Q. How is the antibacterial activity of this compound evaluated in preclinical studies?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Zone of Inhibition : Agar diffusion assays quantify bactericidal potency.
- Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent-only negative controls.
Note : Substituent modifications (e.g., fluorophenyl vs. chlorophenyl) significantly alter activity due to lipophilicity and membrane penetration .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of p38 MAPK inhibition?
-
Key Substituent Effects :
Substituent Position Modification Impact on p38 IC₅₀ 2-Fluorophenyl Electron-withdrawing group Enhances binding affinity via hydrophobic interactions 6-Amine Hydrogen bond donor Stabilizes kinase ATP-binding pocket -
Methodology :
Q. How do computational methods (e.g., pharmacophore modeling) aid in designing derivatives with improved efficacy?
- Pharmacophore Hybridization : Combine triazolo-thiadiazole cores with known kinase inhibitor scaffolds (e.g., pyrazole or coumarin moieties) to enhance selectivity.
- 3D-QSAR Models : Use crystal structure data (e.g., PDB ID 3D83) to predict substituent effects on binding energy .
- ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., fluorine improves metabolic stability but may reduce solubility) .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Example : Discrepancies in MIC values for similar analogs may arise from:
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
Q. How can researchers optimize reaction yields during scale-up synthesis?
-
Parameter Optimization :
Parameter Optimal Range Impact Temperature 80–100°C Higher temps accelerate cyclization but risk decomposition Solvent DMF or EtOH DMF improves solubility; EtOH reduces side reactions Catalyst POCl₃ Enhances cyclization efficiency vs. H₂SO₄ -
Process Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or in situ IR to track intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
